molecular formula C8H11N3O2S B2999858 (2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide CAS No. 2580101-17-1

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide

Cat. No.: B2999858
CAS No.: 2580101-17-1
M. Wt: 213.26
InChI Key: OAYBAYPFIGUPDE-VDTYLAMSSA-N
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Description

(2S,3R)-3-Methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide is a useful research compound. Its molecular formula is C8H11N3O2S and its molecular weight is 213.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis Techniques

The oxidative dimerization of carbothioamides using Oxone as an environmentally safe oxidant has been employed for the efficient synthesis of 1,2,4-thiadiazoles. This method highlights a green chemistry approach due to its inexpensive and non-toxic oxidizing agent, yielding thiadiazoles efficiently (Yoshimura et al., 2014). Similarly, oxidative dimerization of thioamides in the presence of electrophilic reagents has been utilized to prepare 3,5-disubstituted 1,2,4-thiadiazoles, showcasing a versatile method for thiadiazole synthesis (Takikawa et al., 1985).

Antimicrobial and Anticancer Properties

Microwave-assisted synthesis has been employed to produce 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which were then evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal activities (Raval et al., 2012). Additionally, a facile microwave-assisted synthesis method has been used to create N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, showing promising in vitro anticancer activity against various human cancer cell lines (Tiwari et al., 2017).

Enzyme Inhibition Studies

Cholinesterase Inhibitors

The synthesis of 5-aryl-1,3,4-oxadiazoles and their analogs has shown moderate dual inhibition of acetyl- (AChE) and butyrylcholinesterase (BChE), with some derivatives demonstrating potent inhibitory effects, potentially useful for treating conditions like dementias and myasthenia gravis (Pflégr et al., 2022).

Chemical Synthesis and Characterization

Advanced Synthesis Techniques

Methods for the synthesis of 4,5-dihydro-1,3,4-thiadiazole-2-carboxamide and its derivatives based on hydrazones of oxamic acid thiohydrazides have been developed, illustrating a novel approach for obtaining dihydrothiadiazole derivatives (Yarovenko et al., 2003).

Properties

IUPAC Name

(2S,3R)-3-methyl-N-(thiadiazol-5-yl)oxolane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-5-2-3-13-7(5)8(12)10-6-4-9-11-14-6/h4-5,7H,2-3H2,1H3,(H,10,12)/t5-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYBAYPFIGUPDE-VDTYLAMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NC2=CN=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C(=O)NC2=CN=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.